5-Hydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one

Antiproliferative Leukemia Flavone SAR

The target compound, 5-hydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one, is a monohydroxylated, B-ring‑permethoxylated flavone (C18H16O6, MW 328.32). It belongs to the 4′‑O‑methylated flavonoid subclass and has been isolated from Teucrium heterophyllum.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
CAS No. 53165-02-9
Cat. No. B15471691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
CAS53165-02-9
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C=CC=C3O2)O
InChIInChI=1S/C18H16O6/c1-21-15-7-10(8-16(22-2)18(15)23-3)14-9-12(20)17-11(19)5-4-6-13(17)24-14/h4-9,19H,1-3H3
InChIKeyOAFFXIGVFHSWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one (CAS 53165-02-9): Compound Class & Procurement-Relevant Characteristics


The target compound, 5-hydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one, is a monohydroxylated, B-ring‑permethoxylated flavone (C18H16O6, MW 328.32). It belongs to the 4′‑O‑methylated flavonoid subclass and has been isolated from Teucrium heterophyllum [1]. The molecule possesses a single hydrogen‑bond donor (5‑OH) and three methoxy groups on the B‑ring, placing it at the intersection of hydroxylated and polymethoxylated flavone structure‑activity landscapes.

5-Hydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one (CAS 53165-02-9): Why In‑Class Flavones Cannot Be Simply Interchanged


In the polymethoxyflavone (PMF) and hydroxylated flavone space, small changes in methoxylation/hydroxylation patterns produce large, non‑linear shifts in potency, receptor selectivity, and metabolic stability. For instance, converting a 5‑OH to a 5‑OMe abolishes antiproliferative activity in HL60 cells [1], while adding a single hydroxyl to the B‑ring can synergistically enhance activity. Consequently, substituting the target compound with a generic ‘trimethoxyflavone’ or ‘monohydroxyflavone’ without preserving the exact 5‑hydroxy‑3′,4′,5′-trimethoxy pattern risks losing the pharmacological profile that makes this scaffold worth procuring.

5-Hydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one (CAS 53165-02-9): Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence


5-Hydroxy vs. 5-Methoxy Substitution Drives >30‑Fold Difference in Antiproliferative Potency (HL60 Leukemia Model)

In a systematic SAR study of methoxylated and hydroxylated flavones, 5,3′,4′-trihydroxyflavone (7j) displayed IC50 = 13 μM against HL60 promyelocytic leukemia cells, whereas its 5‑O‑methylated counterpart 5,3′,4′-trimethoxyflavone (6j) was essentially inactive (IC50 > 400 μM) [1]. The target compound, 5‑hydroxy‑3′,4′,5′-trimethoxyflavone, retains the critical 5‑OH that 6j lacks, predicting potency closer to 7j than to the inactive 6j. This >30‑fold difference directly demonstrates that substitution at the 5‑position alone is a binary switch for antiproliferative activity in this scaffold.

Antiproliferative Leukemia Flavone SAR

B‑Ring 3′,4′,5′‑Trimethoxy Arrangement Confers Superior Antiproliferative Activity Over Hydroxy Counterparts in Prostate Cancer Models

Although this data is from the flavonol subclass, the B‑ring substitution pattern is identical to the target flavone. 3′,4′,5′-Trimethoxyflavonol (TMFol, 1) inhibited 22rν1 prostate cancer cell growth with IC50 = 3.1 μM, outperforming the parent 3′,4′,5′‑trihydroxyflavonol and the natural flavonols quercetin (IC50 > 15 μM) and fisetin (IC50 > 15 μM) [1]. The study explicitly concluded that ‘the OMe analogues may be superior to their OH counterparts’ when the 3′,4′,5′ arrangement is preserved. This provides a class‑level inference that the target flavone, bearing the same 3′,4′,5′‑trimethoxy B‑ring, may similarly outperform its trihydroxy B‑ring analog in growth‑inhibition assays.

Prostate Cancer Flavonol SAR Growth Arrest

Single 5‑OH Group on an Otherwise Methoxylated Flavone Scaffold Minimizes Off‑Target Hydrogen‑Bonding Compared to Polyhydroxylated Analogs

The target compound possesses exactly one hydrogen‑bond donor (5‑OH) and six hydrogen‑bond acceptors, giving it a topological polar surface area (TPSA) of 74.20 Ų [1]. In contrast, its 5,7‑dihydroxy analog (5,7‑dihydroxy‑3′,4′,5′-trimethoxyflavone) has two donors and a higher TPSA, while 5,3′,4′‑trihydroxyflavone has three donors. In the HL60 SAR study, polyhydroxylated flavones showed steep SAR cliffs, with 3′,4′‑dihydroxylation synergizing with 5‑OH to produce IC50 = 13 μM, but also introducing multiple H‑bond donor sites that can increase promiscuous binding [2]. The target compound’s single donor may offer a more predictable selectivity profile while retaining the essential 5‑OH activity anchor.

Hydrogen Bonding Drug‑Likeness Flavone Physicochemistry

5-Hydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one (CAS 53165-02-9): High‑Confidence Application Scenarios Derived from Quantitative Evidence


Leukemia Antiproliferative Screening Panels Where 5‑OH is Essential

Use in HL60 or related leukemia cell‑line assays where the SAR demonstrates that a 5‑OH group is mandatory for activity (IC50 difference > 30‑fold vs. 5‑OMe) [1]. The target compound provides the active 5‑OH anchor while the B‑ring methoxy groups confer metabolic stability, making it suitable as a lead‑like scaffold for leukemia drug discovery programs.

Prostate Cancer Growth‑Inhibition Studies Leveraging the 3′,4′,5′‑Trimethoxy B‑Ring Motif

Deploy in prostate cancer cell‑line panels (e.g., 22rν1, LNCaP) based on class‑level evidence that the 3′,4′,5′‑trimethoxy array on the B‑ring enhances growth‑arrest potency by ≥4.8‑fold over trihydroxy analogs [1]. The target flavone may serve as a metabolically more stable alternative to the flavonol TMFol, with the flavone core potentially offering different pharmacokinetics.

Selectivity‑Focused Target‑Based Screening Requiring Minimal Hydrogen‑Bond Donor Count

In biochemical or biophysical screens (e.g., kinase panels, receptor‑binding assays) where excessive hydrogen‑bond donors increase promiscuity, the target compound’s single 5‑OH donor (TPSA 74.20 Ų) offers a cleaner profile than polyhydroxylated flavones [1][2]. This makes it a preferred choice for fragment‑based or target‑based screening libraries.

Synthetic Intermediate for 5‑O‑Alkylated or 5‑O‑Glycosylated Derivatives

The single free hydroxyl at position 5 provides a defined chemical handle for selective derivatization (e.g., alkylation, glycosylation, sulfation) without requiring protecting‑group strategies on the B‑ring. The 1954 synthesis route via Raney nickel hydrogenolysis of the 7‑tosyl ester of 5,7‑dihydroxy‑3,3′,4′‑trimethoxyflavone demonstrates the feasibility of late‑stage functionalization at the 5‑position [3]. This enables procurement as a versatile starting material for focused library synthesis.

Quote Request

Request a Quote for 5-Hydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.